2-Amino-1,3-benzothiazol-7-ol
Overview
Description
2-Amino-1,3-benzothiazol-7-ol is a compound used in various research fields . It is a novel building block that can be used for the synthesis of various derivatives .
Synthesis Analysis
The synthesis of this compound involves various synthetic pathways. Some of these include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:1S/C7H6N2OS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3,10H, (H2,8,9)
. Chemical Reactions Analysis
This compound serves as a reactant or a reaction intermediate for affording various fused heterocycles since NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .Physical and Chemical Properties Analysis
This compound has a molecular weight of 166.2 and a melting point of 124-125 degrees Celsius . It is a powder at room temperature .Scientific Research Applications
Antitumor Properties
2-Amino-1,3-benzothiazol-7-ol derivatives have been extensively studied for their antitumor effects. These compounds have shown significant potency against various cancer cell lines, including breast, ovarian, and lung cancers. The selective growth inhibitory properties against human cancer cell lines, especially in breast cancer cells like MCF-7 and T-47D, are notable. Metabolic oxidation plays a crucial role in the mode of action of these compounds, with specific derivatives undergoing metabolic transformations to exert their anticancer effects. For example, the conversion of 2-(4-Aminophenyl)benzothiazoles to their C- and N-hydroxylated derivatives has been linked to their antitumor activities, suggesting the importance of metabolic pathways in their efficacy (Kashiyama et al., 1999).
Mechanisms of Action
The mechanisms underlying the antitumor effects of this compound derivatives involve several pathways, including DNA adduct formation in sensitive tumor cells and the induction of cytochrome P450 enzymes. The generation of DNA adducts has been observed in vitro and in vivo, indicating a direct interaction with DNA that leads to cell death in sensitive tumor cells. This interaction is selective, as demonstrated by the formation of adducts in sensitive cell lines and tumor xenografts without affecting resistant cells or xenografts (Leong et al., 2003).
Pharmaceutical Development
The development of prodrugs and derivatives with enhanced pharmaceutical properties has been a significant focus in the research of this compound. Efforts to improve water solubility, stability, and bioavailability for parenteral administration have led to the synthesis of amino acid conjugates. These prodrugs are designed to be water-soluble and stable, reverting to their active form in vivo to exert their anticancer effects. This approach addresses the formulation challenges associated with the parent compounds and opens the door for clinical evaluation and development (Bradshaw et al., 2002).
Mechanism of Action
Target of Action
It’s known that 2-aminobenzothiazole derivatives have potent pharmacological activities , suggesting they interact with biological targets.
Mode of Action
2-Amino-1,3-benzothiazol-7-ol, like other 2-aminobenzothiazole derivatives, serves as a reactant or a reaction intermediate for affording various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazol-7-ol assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .
Biochemical Pathways
It’s known that 2-aminobenzothiazole derivatives have significant roles in synthetic organic chemistry and biological fields due to their potent pharmacological activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-amino-1,3-benzothiazol-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3,10H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBHNZCZUDCPCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62715-76-8 | |
Record name | 2-amino-1,3-benzothiazol-7-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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